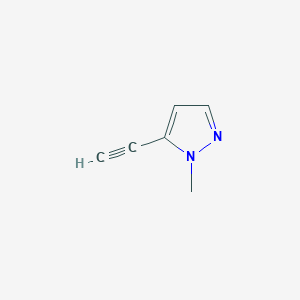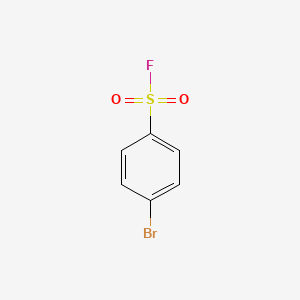
4-Bromobenzenesulfonyl fluoride
Overview
Description
4-Bromobenzenesulfonyl fluoride is an organic compound with the chemical formula C6H4BrFO2S. It is a derivative of benzenesulfonyl fluoride, where a bromine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
The primary targets of 4-Bromobenzenesulfonyl fluoride are proteins and nucleic acids . The compound is used as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
This compound interacts with its targets through a process known as click chemistry . This approach involves the use of the sulfonyl fluoride motif in the compound to create -SO2- links with proteins or nucleic acids . This is a complementary approach to using amides and phosphate groups as linkers .
Biochemical Analysis
Biochemical Properties
4-Bromobenzenesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming a covalent bond with the serine residue in the active site of these enzymes. This interaction leads to the inhibition of the enzyme’s activity, making this compound a valuable tool in studying enzyme kinetics and mechanisms .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways. Additionally, it can affect gene expression by inhibiting transcription factors or modifying chromatin structure . These effects can result in changes in cellular metabolism, including alterations in glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through enzyme inhibition. By forming a covalent bond with the active site serine residue of serine proteases, this compound effectively blocks the enzyme’s catalytic activity. This inhibition can lead to downstream effects on various cellular processes, including signal transduction and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical effect, while exceeding this threshold can lead to adverse outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It can affect metabolic flux by inhibiting key enzymes involved in glycolysis and the citric acid cycle. Additionally, this compound can alter metabolite levels by modifying the activity of enzymes responsible for their synthesis or degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with intracellular proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
Preparation Methods
4-Bromobenzenesulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with potassium fluoride in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method provides a high yield of the desired product under mild reaction conditions.
Industrial production methods often involve the direct fluorination of 4-bromobenzenesulfonic acid using reagents like sulfur tetrafluoride or diethylaminosulfur trifluoride . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
4-Bromobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: It can be reduced to 4-bromobenzenesulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-bromobenzenesulfonic acid.
Common reagents used in these reactions include potassium fluoride, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions are sulfonamide, sulfonate ester, sulfonate thioester, and sulfonic acid derivatives.
Scientific Research Applications
4-Bromobenzenesulfonyl fluoride has several scientific research applications:
Chemical Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: This compound is used in the study of enzyme inhibition, particularly in the development of protease inhibitors.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates, especially those targeting specific enzymes and proteins.
Industrial Applications: This compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
4-Bromobenzenesulfonyl fluoride can be compared with other similar compounds such as:
3-Bromobenzenesulfonyl fluoride: This compound has the bromine atom at the meta position instead of the para position.
4-Chlorobenzenesulfonyl fluoride: Here, the bromine atom is replaced with a chlorine atom.
4-Methoxybenzenesulfonyl fluoride: In this compound, a methoxy group replaces the bromine atom.
The uniqueness of this compound lies in its high reactivity and specificity towards nucleophiles, making it a valuable reagent in various chemical and biological research applications.
Properties
IUPAC Name |
4-bromobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWZFUBFROIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496943 | |
| Record name | 4-Bromobenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-83-9 | |
| Record name | 4-Bromobenzene-1-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobenzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

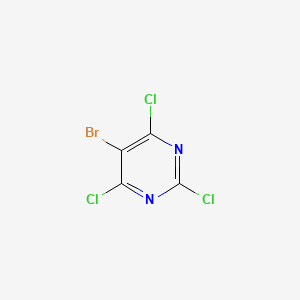
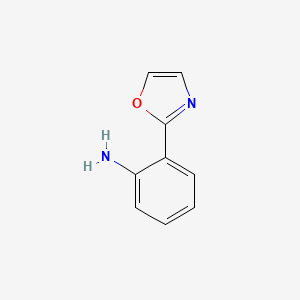
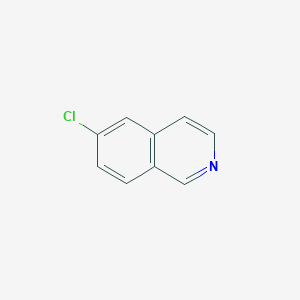
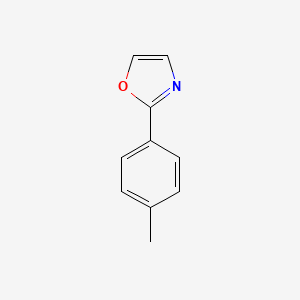
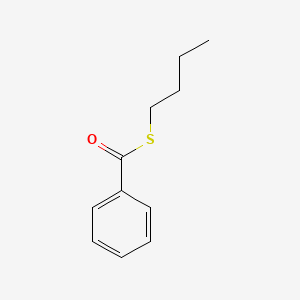

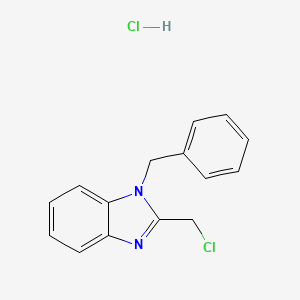
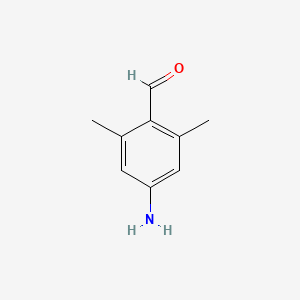
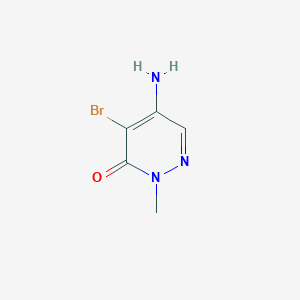
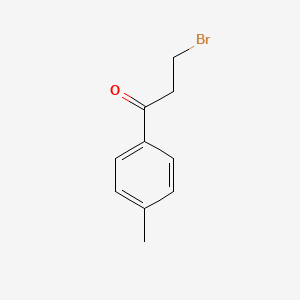
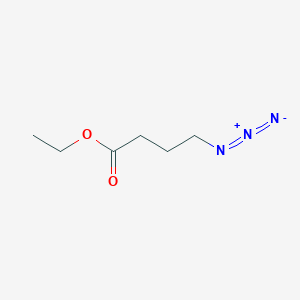
![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)
